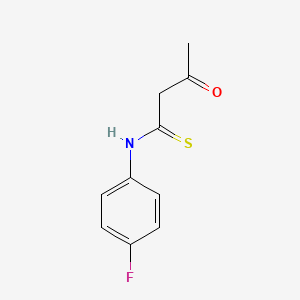

N-(4-Fluorophenyl)-3-oxobutanethioamide

Description

Structure

3D Structure

Properties

CAS No. |

61524-08-1 |

|---|---|

Molecular Formula |

C10H10FNOS |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-3-oxobutanethioamide |

InChI |

InChI=1S/C10H10FNOS/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) |

InChI Key |

XPQQBWMVZYUXPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=S)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the unambiguous structural assignment of N-(4-Fluorophenyl)-3-oxobutanethioamide. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the molecular connectivity and the electronic environment of each atom can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of this compound provides crucial information about the number and types of proton environments within the molecule. The spectrum is expected to show distinct signals corresponding to the protons of the 4-fluorophenyl ring, the methylene (B1212753) group, and the methyl group of the 3-oxobutane moiety, as well as the N-H proton of the thioamide.

The aromatic protons of the 4-fluorophenyl group typically appear as a complex multiplet in the downfield region of the spectrum, usually between δ 7.0 and 8.0 ppm. The splitting pattern is a result of both homo- and heteronuclear coupling with adjacent protons and the fluorine atom. The protons ortho to the fluorine atom will exhibit coupling to ¹⁹F, leading to further splitting.

The methylene protons (CH₂) adjacent to the carbonyl and thioamide groups are expected to resonate as a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The chemical shift is influenced by the electron-withdrawing nature of the neighboring functional groups. The terminal methyl protons (CH₃) of the acetyl group are anticipated to appear as a sharp singlet further upfield, typically around δ 2.0-2.5 ppm. The N-H proton of the thioamide group is often observed as a broad singlet in the downfield region, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |

| Methylene (CH₂) | 3.5 - 4.5 | Singlet/Multiplet |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet |

| Amide (NH) | 9.0 - 11.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon (C=O) of the oxobutane moiety is expected to be the most downfield signal, typically appearing in the range of δ 190-205 ppm. The thioamide carbonyl (C=S) carbon is also significantly deshielded and resonates at a characteristic downfield position, often between δ 180 and 200 ppm.

The carbon atoms of the 4-fluorophenyl ring will produce a set of signals in the aromatic region (δ 115-165 ppm). The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom. The methylene carbon (CH₂) is expected to resonate in the range of δ 40-60 ppm, while the methyl carbon (CH₃) will appear at a more upfield position, typically between δ 20 and 30 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 205 |

| C=S | 180 - 200 |

| C-F (Aromatic) | 155 - 165 (d, ¹JCF) |

| Aromatic CH | 115 - 135 |

| Aromatic C-N | 130 - 140 |

| CH₂ | 40 - 60 |

| CH₃ | 20 - 30 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. A single signal is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -100 to -130 ppm relative to a standard such as CFCl₃. The signal will be split into a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring.

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is particularly useful for assigning the protons within the 4-fluorophenyl ring and confirming the connectivity between the methylene and methyl groups if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals for the CH, CH₂, and CH₃ groups based on the already assigned proton signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and their bonding arrangements.

Identification and Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: A prominent band in the IR spectrum between 3200 and 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary thioamide. The position and shape of this band can be influenced by hydrogen bonding.

C=O Stretching: A strong absorption band in the region of 1700-1730 cm⁻¹ in the IR spectrum is indicative of the carbonyl (C=O) stretching vibration of the ketone group.

C=S Stretching: The thioamide C=S stretching vibration is typically observed in the fingerprint region of the IR spectrum, often between 800 and 1200 cm⁻¹. This band can be coupled with other vibrations, making its assignment sometimes complex.

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-F Stretching: A strong band corresponding to the C-F stretching vibration is expected in the IR spectrum, typically in the range of 1100-1250 cm⁻¹.

CH₂ and CH₃ Vibrations: The methylene and methyl groups will show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations in the 1375-1465 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is typically strong in the IR, the C=S stretch and the aromatic ring vibrations often give rise to strong signals in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C=O | Stretching | 1700 - 1730 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1250 |

| C=S | Stretching | 800 - 1200 |

An article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

A thorough search of scientific databases and literature has revealed a lack of specific, publicly available experimental data for the compound "this compound" corresponding to the advanced analytical techniques requested in the outline.

To provide a scientifically accurate and detailed article covering vibrational mode analysis, mass spectrometry fragmentation patterns, electronic transitions, and X-ray crystallography, direct research findings from studies on this specific compound are required. This includes experimental data such as vibrational frequencies, mass-to-charge ratios of fragments, UV-Vis absorption maxima, and precise crystallographic parameters (bond lengths, bond angles, and dihedral angles).

Despite a comprehensive search for scientific literature, specific crystallographic data for the compound This compound , which is essential for a detailed investigation of its intermolecular interactions and crystal packing motifs, could not be located.

Published studies containing the crystal structure, unit cell dimensions, space group, and atomic coordinates for this particular molecule are not available in the public domain. Consequently, a detailed analysis of its hydrogen bonding, π-stacking, and other non-covalent interactions, as well as the generation of data tables describing these features, cannot be performed at this time.

General information on related compounds, such as other β-ketothioamides and fluorophenyl derivatives, suggests that this compound would likely exhibit a range of intermolecular interactions, including N–H···O and N–H···S hydrogen bonds, as well as potential C–H···O, C–H···F, and π–π stacking interactions. However, without precise crystallographic data, any discussion of its specific crystal packing motifs would be purely speculative.

Further research, including the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, would be required to elucidate its solid-state structure and enable a thorough examination of its intermolecular interactions.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry investigations specifically for the compound This compound are not present in the public domain. Consequently, the creation of an article with specific research findings, data tables, and in-depth analysis for each of the requested subsections is not possible without the foundational research data from dedicated studies on this molecule.

To fulfill the user's request, published studies performing Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations on this compound would be required. Such studies would provide the necessary data for:

Optimized molecular geometry , including bond lengths and angles.

Conformational energy landscapes to identify stable forms of the molecule.

Frontier Molecular Orbital energies (HOMO and LUMO) , which are crucial for understanding electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack.

Global and local reactivity descriptors (e.g., chemical hardness, softness, electrophilicity index) to quantify chemical behavior.

Natural Bond Orbital (NBO) analysis to understand charge distribution, hybridization, and intramolecular interactions.

Molecular Dynamics (MD) simulation trajectories to analyze the compound's dynamic behavior, conformational changes over time, and the influence of different solvents.

Without these specific computational results for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Descriptors in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that can be correlated with its macroscopic properties. For a molecule like N-(4-Fluorophenyl)-3-oxobutanethioamide, these descriptors would be calculated using methods like Density Functional Theory (DFT). The resulting values can then be used to build mathematical models that relate the structure of a series of compounds to their biological activity (QSAR) or physical properties (QSPR).

Key descriptors that would be relevant in such a study include:

Electronic Descriptors: These relate to the electronic charge distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Thermodynamic Descriptors: These describe the energy of the molecule and include parameters such as the heat of formation, Gibbs free energy, and entropy. These are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and branching of the molecule.

A hypothetical QSAR/QSPR study on a series of N-aryl-3-oxobutanethioamides, including the 4-fluoro substituted variant, would involve calculating these descriptors for each analog and then using statistical methods to find a correlation with an experimentally determined activity or property.

Table 1: Examples of Quantum Chemical Descriptors and Their Significance in QSAR/QSPR

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; important for interactions with electron-deficient sites. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; important for interactions with electron-rich sites. |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | μ | Measures the overall polarity of the molecule, which influences solubility and binding interactions. |

| Global Hardness | η | (ELUMO - EHOMO)/2 |

| Global Softness | S | 1/η |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 |

| Electrophilicity Index | ω | χ2/(2η) |

This table is illustrative and the values would need to be calculated for this compound using appropriate computational methods.

Computational Mechanistic Studies of Reactions Involving this compound

Computational mechanistic studies are instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, such studies could investigate its synthesis, degradation, or its reactions with biological targets. These studies typically employ quantum chemical methods to map out the potential energy surface of a reaction.

For instance, the synthesis of this compound likely involves the reaction of 4-fluoroaniline (B128567) with a β-ketoester derivative followed by thionation. A computational study could model this reaction pathway, identifying the key transition states and intermediates, and thereby providing insights into the reaction mechanism and potential ways to optimize the synthesis.

Another area of interest would be the cycloaddition reactions of this compound, as β-oxothioamides are known to be versatile building blocks in the synthesis of heterocyclic compounds. A computational study could predict the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of the different possible reaction pathways.

Investigation of Tautomeric Equilibria and Energetics

Tautomerism is a significant feature of β-oxothioamides like this compound. This compound can exist in several tautomeric forms due to the migration of a proton. The primary tautomers are the keto-thioamide form and the enol-thioamide form. The position of the equilibrium between these tautomers is crucial as it can significantly influence the compound's chemical reactivity, physical properties, and biological activity.

Computational chemistry is an excellent tool for studying tautomeric equilibria. By calculating the relative energies of the different tautomers, it is possible to predict which form will be the most stable and therefore the most abundant at equilibrium. These calculations are typically performed using high-level quantum chemical methods, and the effects of the solvent can be included using continuum solvation models.

The main tautomeric forms of this compound are:

Keto-thioamide form: This is the form where the carbonyl group is present as a ketone and the thioamide group is in its amide form.

Enol-thioamide form: In this form, a proton has migrated from the α-carbon to the carbonyl oxygen, resulting in an enol. This form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen or sulfur atom of the thioamide group.

Computational studies would involve the geometry optimization of each tautomer, followed by the calculation of their electronic energies, zero-point vibrational energies, and thermal corrections to obtain their relative Gibbs free energies. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.

Table 2: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Keto-thioamide | 0.00 | 0.00 | >99 |

| (Z)-Enol-thioamide | +2.5 | +2.2 | <1 |

| (E)-Enol-thioamide | +5.8 | +5.5 | <0.1 |

Note: The values in this table are hypothetical and serve as an illustration. Actual values would need to be determined through specific computational studies on this compound.

The results of such a study would provide fundamental insights into the structural preferences of this compound and how its tautomeric equilibrium might be influenced by factors such as solvent polarity.

Reactivity Profiles and Mechanistic Pathways of N 4 Fluorophenyl 3 Oxobutanethioamide

Study of Intramolecular Rearrangements and Tautomeric Forms

N-(4-Fluorophenyl)-3-oxobutanethioamide, like other β-ketothioamides, exists as a dynamic equilibrium of tautomeric forms. chim.it The primary tautomerism observed is the keto-enol type, which in this case involves the thione group as well, leading to keto-enethiol and enol-thioketo forms. mdpi.com The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and pH. masterorganicchemistry.comchemrxiv.org

The principal tautomeric forms are:

Keto-thioketo form: The diketone-like structure.

Enol-thioketo form: Arising from the enolization of the ketone group.

Keto-enethiol form: Arising from the enolization of the thioamide group.

In acidic media, protonation of the thioketo group can facilitate the formation of the enethiol tautomer. chim.it Conversely, in a basic medium, deprotonation of the α-carbon leads to an enolate that can be protonated to yield the enethiol form. chim.it The enol forms are stabilized by intramolecular hydrogen bonding. mdpi.com

| Tautomeric Form | Key Structural Feature | Relative Stability Factors |

|---|---|---|

| Keto-thioketo | C=O and C=S groups | Generally favored in non-polar solvents. masterorganicchemistry.com |

| Enol-thioketo | C=C-OH and C=S groups | Stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the thioamide sulfur. |

| Keto-enethiol | C=O and C=C-SH groups | The thiol group is generally less prone to hydrogen bonding compared to the hydroxyl group. mdpi.com |

Electrophilic and Nucleophilic Reaction Pathways

The unique arrangement of functional groups in this compound provides it with several sites for both electrophilic and nucleophilic attack. chim.it

Nucleophilic Centers:

Sulfur Atom: The thiocarbonyl sulfur is a soft nucleophile and readily attacks soft electrophiles. chim.itresearchgate.net

Nitrogen Atom: The nitrogen of the thioamide can act as a nucleophile, particularly after deprotonation. researchgate.net

α-Carbon: The methylene (B1212753) protons are acidic, and their removal generates a nucleophilic carbanion (enolate). nih.gov

Electrophilic Centers:

Thiocarbonyl Carbon: This carbon is electrophilic and susceptible to attack by nucleophiles.

Carbonyl Carbon: The ketone carbonyl carbon is also an electrophilic site.

The 4-fluorophenyl group, being weakly deactivating, can influence the electron density on the nitrogen atom and, consequently, the nucleophilicity of the thioamide moiety.

| Reactive Site | Type of Reactivity | Examples of Reactions |

|---|---|---|

| Thiocarbonyl Sulfur (S) | Nucleophilic | Alkylation, reaction with Michael acceptors. chim.it |

| α-Carbon (CH₂) | Nucleophilic (as enolate) | Alkylation, acylation, condensation reactions. researchgate.net |

| Thioamide Nitrogen (N) | Nucleophilic | Intramolecular cyclizations. chim.it |

| Thiocarbonyl Carbon (C=S) | Electrophilic | Addition of nucleophiles. |

| Carbonyl Carbon (C=O) | Electrophilic | Addition of nucleophiles, condensation reactions. |

Cyclization Reactions and Heterocyclic Ring Formation in the Presence of this compound

β-Ketothioamides are highly versatile precursors for the synthesis of a wide range of heterocyclic compounds due to their multiple reactive sites. chim.itrsc.org this compound can be expected to undergo similar cyclization reactions.

Thiazole (B1198619) Synthesis: Reaction with α-haloketones would likely proceed via the Hantzsch thiazole synthesis, where the thioamide acts as the N-C-S fragment, to yield substituted thiazoles. nih.govencyclopedia.puborganic-chemistry.orgresearchgate.net

Thiazolidin-4-one Synthesis: Condensation with internal alkynes in the presence of a base can lead to the formation of functionalized 1,3-thiazolidin-4-ones. chim.it

Hydrothiophene Synthesis: Intramolecular cyclization of propargylated derivatives of the thioamide can yield highly substituted hydrothiophenes. chim.it

Pyrazole Synthesis: Reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, where the β-dicarbonyl-like nature of the molecule is exploited. beilstein-journals.orgresearchgate.netnih.govnih.govrsc.org

| Reactant | Resulting Heterocycle | General Mechanism |

|---|---|---|

| α-Haloketones | Thiazole | Hantzsch synthesis. nih.govencyclopedia.pub |

| Internal Alkynes | Thiazolidin-4-one | Nucleophilic attack of sulfur followed by intramolecular N-cyclization. chim.it |

| Propargyl halides | Hydrothiophene | S-propargylation followed by intramolecular cyclization. chim.it |

| Hydrazine derivatives | Pyrazole | Condensation with the β-dicarbonyl system. nih.gov |

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, general principles governing the reactivity of thioamides and β-dicarbonyl compounds can be applied.

The kinetics of reactions will be influenced by the nature of the reactants, the solvent, and the presence of catalysts. For instance, the rate of hydrolysis of thioamides is known to be significantly slower than that of their amide counterparts. nih.gov The thermodynamics of the tautomeric equilibrium are crucial, as the proportion of each tautomer can determine the reaction pathway. nih.govcoe.eduacs.org The enol tautomers of β-dicarbonyl compounds are generally more stable than those of simple ketones due to conjugation and intramolecular hydrogen bonding. masterorganicchemistry.comacs.org The thermodynamics of cyclization reactions will be governed by the stability of the resulting heterocyclic ring system.

Investigation of Proton Transfer and Acid-Base Behavior

The acid-base properties of this compound are centered around the acidity of the α-protons and the thioamide N-H proton. The protons on the α-carbon are significantly more acidic than those in simple ketones due to the electron-withdrawing effects of both the carbonyl and thiocarbonyl groups, leading to a stabilized enolate upon deprotonation. researchgate.netnih.gov The pKa of the α-proton in a thioamide is typically several pH units lower than in a corresponding amide. nih.gov

The thioamide N-H proton is also acidic, and deprotonation can occur in the presence of a strong base. The acidity of the N-H proton in thioamides is greater than in amides. nih.gov Proton transfer is a key step in many reactions of this compound, including tautomerization and base-catalyzed condensation reactions. researchgate.netlibretexts.org The acid-base properties of the molecule are fundamental to its solubility and how it interacts with biological systems. nih.gov

| Proton | Approximate pKa Range | Factors Influencing Acidity |

|---|---|---|

| α-Methylene (C-H) | 12-13 nih.gov | Electron-withdrawing effects of C=O and C=S groups, resonance stabilization of the enolate. |

| Thioamide (N-H) | Lower than corresponding amides nih.gov | Electron-withdrawing nature of the thiocarbonyl group. |

Coordination Chemistry of N 4 Fluorophenyl 3 Oxobutanethioamide As a Ligand

Design Principles for N-(4-Fluorophenyl)-3-oxobutanethioamide-based Ligands

This compound is a versatile ligand in coordination chemistry due to its multiple potential donor sites and structural flexibility. The design of ligands based on this molecule revolves around its ability to exist in different tautomeric forms, primarily the keto-thioamide and the enol-thioenol forms. This tautomerism provides a rich variety of coordination modes.

The core structural features that make it an effective ligand include:

Hard and Soft Donor Atoms : The molecule contains "hard" oxygen and nitrogen donors and a "soft" sulfur donor. According to the Hard and Soft Acids and Bases (HSAB) principle, this allows for selective coordination with a wide range of metal ions. Hard metal ions (like lanthanides) are expected to preferentially coordinate to the oxygen atom, while softer metal ions (like late transition metals) will favor coordination with the sulfur atom. mdpi.com

Chelation : The arrangement of the donor atoms allows the ligand to act as a bidentate or potentially tridentate chelating agent, forming stable five- or six-membered rings with a central metal ion. The most common chelation mode involves the carbonyl oxygen and the thioamide sulfur or nitrogen, creating a stable six-membered ring.

Ambidentate Nature : The thioamide group (-C(S)NH-) is inherently ambidentate, capable of coordinating through either the sulfur or the nitrogen atom. core.ac.uk Deprotonation of the N-H proton under basic conditions creates an anionic ligand, enhancing its coordination ability and often favoring N,S-bidentate coordination.

Electronic Tuning : The presence of a 4-fluorophenyl group allows for the electronic properties of the ligand to be tuned. The electron-withdrawing fluorine atom can influence the acidity of the N-H proton and the electron density on the donor atoms, thereby modulating the stability and reactivity of the resulting metal complexes.

These principles allow for the rational design of metal complexes with specific geometric and electronic properties, tailored for applications in areas such as catalysis and materials science.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or acetonitrile. nih.govuobaghdad.edu.iq The reaction is often carried out under reflux to ensure completion. The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by cooling the reaction mixture. uobaghdad.edu.iq

Characterization of these complexes is performed using a combination of analytical techniques:

Elemental Analysis : Confirms the stoichiometric ratio of metal to ligand in the complex.

Infrared (IR) Spectroscopy : Provides evidence of coordination by observing shifts in the vibrational frequencies of the C=O, C=S, and N-H bonds.

UV-Visible Spectroscopy : Gives insight into the electronic structure of the complex and the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of diamagnetic complexes.

Magnetic Susceptibility Measurements : Determine the magnetic moment of paramagnetic complexes, providing information about the number of unpaired electrons and the oxidation state of the metal ion.

Formation of Mononuclear and Multinuclear Coordination Compounds

Depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the metal ion, this compound can form both mononuclear and multinuclear complexes.

Mononuclear Complexes : In a typical synthesis where the ligand acts as a simple chelator, mononuclear complexes of the type [M(L)n] are formed, where L is the deprotonated ligand. nih.gov In these structures, one or more ligand molecules coordinate to a single central metal ion. The specific coordination number and geometry are dictated by the size and electronic preference of the metal ion.

Multinuclear Complexes : Polynuclear or multinuclear structures can arise if the ligand bridges between two or more metal centers. researchgate.netepa.gov This can occur if different donor atoms of the same ligand molecule coordinate to different metal ions. For instance, the thioamide sulfur atom might bridge two metal centers, leading to the formation of dimeric or polymeric chains. The design of such complexes can be controlled by using appropriate ancillary ligands or by carefully controlling the stoichiometry of the reaction. researchgate.net

Complexation with Transition Metals and Lanthanides

The dual hard-soft donor set of this compound makes it a suitable ligand for a broad spectrum of metal ions.

Transition Metals : First and second-row transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) readily form stable complexes with this type of ligand. nih.govuobaghdad.edu.iqnih.gov Given their intermediate softness, these metals can coordinate to the oxygen, nitrogen, and sulfur atoms. The coordination geometry can vary from tetrahedral and square planar for Cu(II) to octahedral for Co(II) and Ni(II), depending on the ligand field stabilization energy and steric factors. nih.govresearchgate.net

Lanthanides : Lanthanide ions (e.g., La(III), Nd(III), Eu(III), Gd(III)) are classified as hard acids and therefore exhibit a strong preference for coordination with hard donor atoms like oxygen. nih.govajol.info In complexes with this compound, lanthanides are expected to coordinate primarily through the carbonyl and enolic oxygen atoms. Due to their larger ionic radii, lanthanide ions typically exhibit higher coordination numbers (8, 9, or more), often incorporating solvent molecules or counter-ions into their coordination sphere. mdpi.comfunctmaterials.org.ua The sulfur atom is less likely to be involved in direct coordination unless steric factors force it into proximity.

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction, Spectroscopic Methods)

The definitive structure and bonding in coordination compounds of this compound are elucidated using a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Methods :

FT-IR Spectroscopy : This is a crucial tool for determining the ligand's coordination mode. Upon complexation, characteristic shifts in the IR bands are observed. A decrease in the ν(C=O) stretching frequency is indicative of coordination through the carbonyl oxygen. Similarly, changes in the position and intensity of the thioamide bands, particularly the ν(C=S) and ν(N-H) vibrations, confirm the involvement of the thioamide group in bonding. nih.govuobaghdad.edu.iq

Hypothetical IR Spectral Data for Ligand and a Metal Complex

| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(N-H) | ~3250 | ~3210 or disappears | Shift to lower frequency or disappearance (on deprotonation) indicates N-coordination. |

| ν(C=O) | ~1710 | ~1650 | Shift to lower frequency indicates O-coordination. |

UV-Vis Spectroscopy : The electronic spectra of the complexes provide information on the geometry around the metal ion. For transition metal complexes, bands corresponding to d-d transitions can be observed, and their positions are indicative of the ligand field strength and coordination environment (e.g., octahedral vs. tetrahedral). researchgate.net For lanthanide complexes, sharp bands corresponding to f-f transitions may be visible. functmaterials.org.ua

X-ray Diffraction : Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the metal complexes in the solid state. researchgate.netresearchgate.netnih.gov This technique yields precise information about:

Coordination Geometry : It confirms the exact arrangement of the ligand donor atoms around the metal center (e.g., octahedral, square pyramidal, etc.).

Bond Lengths and Angles : It allows for the precise measurement of the distances between the metal and donor atoms (M-O, M-S, M-N) and the angles between them. These parameters provide direct insight into the strength and nature of the coordinate bonds.

Molecular Packing : It reveals how the complex molecules are arranged in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding.

Electronic and Geometric Properties of Metal Complexes

The electronic and geometric properties of metal complexes derived from this compound are intrinsically linked and are determined by the identity of the central metal ion and the ligand's coordination mode.

Geometric Properties : The geometry of the complexes is primarily established through single-crystal X-ray diffraction. researchgate.net Transition metal complexes are often four- or six-coordinate, adopting tetrahedral, square planar, or octahedral geometries. researchgate.net For example, a Cu(II) complex might adopt a square planar geometry, while a Ni(II) complex would likely be octahedral. Lanthanide complexes, due to the larger size and electrostatic bonding preference of the Ln³⁺ ions, typically feature higher coordination numbers (e.g., 8 or 9) and adopt more complex geometries like square antiprismatic or tricapped trigonal prismatic. ajol.info

Table of Typical Metal-Ligand Bond Lengths in Related Complexes (Å)

| Bond | Typical Length (Å) | Metal Ion Example |

|---|---|---|

| M-O (Carbonyl) | 1.9 - 2.2 | Co(II), Ni(II), Cu(II) |

| M-S (Thioamide) | 2.2 - 2.6 | Cu(II), Cd(II), Hg(II) |

| M-N (Amido) | 2.0 - 2.3 | Ni(II), Co(II) |

Data compiled from typical ranges found in coordination chemistry literature.

Electronic Properties : The electronic properties are investigated using techniques like UV-Vis spectroscopy and magnetic susceptibility measurements. nih.govresearchgate.net

Electronic Spectra : The d-d transitions in the visible region of the spectrum for transition metal complexes are sensitive to the coordination geometry and the nature of the donor atoms. The energy of these transitions is a measure of the ligand field splitting parameter (10Dq), which reflects the strength of the metal-ligand interactions. nih.gov

Magnetic Properties : The effective magnetic moment (μeff), determined from magnetic susceptibility measurements, indicates the number of unpaired electrons on the metal ion. This data helps confirm the oxidation state and spin state (high-spin or low-spin) of the metal, which is influenced by the ligand field. For instance, an octahedral Ni(II) complex would be expected to have a magnetic moment corresponding to two unpaired electrons. researchgate.net

Exploration of Catalytic Applications of this compound Metal Complexes

While specific catalytic studies on metal complexes of this compound are not extensively reported, the structural features of the ligand suggest significant potential for its metal complexes to act as catalysts in various organic transformations. The exploration of these applications is often guided by comparisons to structurally related complexes. researchgate.netnih.gov

Potential catalytic applications include:

Hydrogenation and Transfer Hydrogenation : Ruthenium, rhodium, and iridium complexes containing ligands with N-H functionalities are known to be active catalysts for the hydrogenation of ketones, imines, and esters. researchgate.net The N-H group in the thioamide moiety of the ligand could participate in metal-ligand bifunctional catalysis, where the N-H acts as a proton donor to facilitate substrate activation.

Hydrofunctionalization Reactions : Titanium and other early transition metal complexes with N,O-chelating ligands have shown promise in hydroamination and hydroaminoalkylation reactions, which involve the addition of an N-H bond across a C-C multiple bond. nih.gov The robust chelation offered by this compound could stabilize the required metal centers for such atom-economic transformations.

Oxidation Reactions : Manganese, cobalt, and copper complexes are frequently used as catalysts for oxidation reactions. The ability of the thioamide ligand to stabilize multiple oxidation states of the metal center could make its complexes suitable for catalyzing the oxidation of alcohols, alkanes, or olefins.

C-C Coupling Reactions : Palladium and nickel complexes are workhorses in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A ligand like this compound could serve as a supporting ligand, modulating the electronic and steric environment of the metal center to enhance catalytic activity, selectivity, and stability.

The modular nature of the ligand, allowing for tuning of its steric and electronic properties via the aryl substituent, makes it an attractive platform for developing new, efficient, and selective homogeneous catalysts.

Structure Activity Relationship Sar Studies of N 4 Fluorophenyl 3 Oxobutanethioamide Analogues

Methodological Frameworks for SAR Investigations

A comprehensive SAR investigation employs a multi-pronged approach, integrating rational design and chemical synthesis with advanced computational and statistical methods to build a robust model of the chemical features essential for biological activity.

The foundation of any SAR study is the rational design and synthesis of a library of structural analogues. This process involves systematically modifying the lead compound, N-(4-Fluorophenyl)-3-oxobutanethioamide, to probe the importance of its various components. The design strategy often focuses on several key areas:

Aromatic Ring Substitution: Modifying the 4-fluorophenyl ring by altering the position of the fluorine atom (to the ortho- or meta-positions) or by introducing additional substituents (e.g., methyl, methoxy, chloro groups) to investigate the effects of sterics and electronics on activity. mdpi.com

Thioamide Modifications: Exploring bioisosteric replacements for the thioamide group, such as amides, ureas, or sulfonamides, to determine the role of this specific moiety in target recognition. nih.gov

Alkyl Chain Variation: Altering the length or branching of the butanone chain to probe the spatial requirements of the binding pocket.

The synthesis of these analogues leverages established organic chemistry methodologies. β-Ketothioamides, for instance, are recognized as versatile precursors for constructing a variety of heterocyclic frameworks. chim.it The synthesis of fluorinated thioamides can be achieved through various routes, including the aminolysis of fluorinated dithioesters, which provides an effective and environmentally friendly method for creating the core thioamide structure. nih.gov The strategic synthesis of a diverse yet focused library of compounds is essential for generating the data needed for a meaningful SAR analysis. rsc.orgnih.govresearchgate.net

Computational chemistry provides powerful tools to predict and rationalize the biological activities of newly designed analogues, guiding the synthetic efforts toward more promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. For analogues of this compound, docking studies can elucidate key interactions, such as hydrogen bonds involving the thioamide N-H or the keto oxygen, and hydrophobic interactions with the fluorophenyl ring. nih.govnih.gov By comparing the docking scores and binding modes across a series of analogues, researchers can prioritize compounds for synthesis. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. mdpi.com Such a model can be generated based on the structures of known active compounds or from the ligand-binding site of a target protein. nih.govresearchgate.net This model then serves as a 3D query to screen virtual libraries for new compounds that fit the required features, or to guide the design of novel analogues that better match the pharmacophoric constraints.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by molecular docking and reveal the influence of molecular flexibility on the interaction. nih.govrsc.org This helps to refine the understanding of the binding mechanism and provides a more accurate picture of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and machine learning methods to build a mathematical relationship between the chemical structures of compounds and their biological activity. nih.gov This approach transforms SAR from a qualitative set of rules into a predictive, quantitative model.

The process involves calculating a set of molecular descriptors for each analogue, which quantify various physicochemical properties such as lipophilicity (logP), electronic effects, and steric parameters. Machine learning algorithms—including random forests, support vector machines (SVM), and artificial neural networks (ANNs)—are then employed to create predictive models that correlate these descriptors with biological activity. medium.commdpi.comresearchgate.net A well-validated QSAR model can predict the activity of virtual compounds, helping to prioritize synthetic targets and guide the optimization process. nih.gov These models are becoming increasingly crucial in drug discovery for their ability to rapidly screen large datasets and identify promising candidates. medium.com

Systematic Analysis of Substituent Effects on Activity Profiles

The incorporation of fluorine is a common strategy in medicinal chemistry due to its unique properties. tandfonline.com Its small size allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can profoundly alter a molecule's properties. researchgate.net

Metabolic Stability: A key reason for fluorination is to enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450. Placing a fluorine atom at the para-position of a phenyl ring, as in the parent compound, is a well-established strategy to block this site from oxidative metabolism, which can increase the compound's half-life and bioavailability. nih.govencyclopedia.pub

Binding Affinity and Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and access hydrophobic binding pockets within a target protein. tandfonline.comnih.gov The strong electron-withdrawing nature of fluorine also alters the electronic distribution of the aromatic ring, which can influence interactions with the target protein. Studies on various compound classes have shown that altering the fluorine's position from para to meta or ortho can significantly impact biological activity, suggesting that the electronic and steric profile of the phenyl ring is critical for optimal target engagement. mdpi.comresearchgate.net

The following table summarizes the general effects of aromatic fluorine substitution observed in various classes of bioactive molecules.

| Feature | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Often increased, especially with para-substitution | The strong C-F bond blocks sites of oxidative metabolism by cytochrome P450 enzymes. nih.govencyclopedia.pub |

| Binding Affinity | Can be increased, decreased, or unchanged | Fluorine can participate in favorable interactions (e.g., with backbone amides) or unfavorable steric clashes, depending on the target's topology. Its electron-withdrawing nature alters the ring's electrostatics. tandfonline.com |

| Lipophilicity | Generally increased | The C-F bond is more hydrophobic than the C-H bond, which can improve membrane penetration and access to hydrophobic pockets. nih.govwikipedia.org |

| pKa | Can lower the pKa of nearby acidic or basic groups | The strong inductive effect of fluorine can influence the ionization state of the molecule at physiological pH. |

The thioamide group is an intriguing bioisostere of the more common amide bond. nih.gov Replacing the amide oxygen with sulfur leads to significant changes in the group's physicochemical properties, which directly impacts its role in molecular recognition. nih.govdrughunter.com

Hydrogen Bonding: The most significant difference lies in hydrogen bonding capabilities. The thioamide N-H is more acidic and thus a stronger hydrogen bond donor than its amide counterpart. Conversely, the sulfur atom is larger and less electronegative than oxygen, making it a weaker hydrogen bond acceptor. nih.govnih.gov This change can fundamentally alter the binding mode of a molecule. If a hydrogen bond to the carbonyl oxygen is critical for activity, a thioamide analogue may be inactive. However, if a strong hydrogen bond from the N-H is required, the thioamide could enhance potency. rsc.org

Steric and Electronic Properties: The C=S bond is longer than a C=O bond, and the van der Waals radius of sulfur is larger than that of oxygen. nih.gov This can introduce steric constraints within a confined binding site. The thioamide group is also more polarizable and can engage in different types of non-covalent interactions compared to an amide.

The decision to use a thioamide as an amide bioisostere is highly context-dependent. Its incorporation can be stabilizing or destabilizing to a particular conformation depending on its specific role in the molecular architecture. nih.govrsc.org In SAR studies, comparing the activity of a thioamide with its direct amide analogue provides a clear indication of the importance of the hydrogen-bonding and steric properties of this linker region.

The table below compares the key properties of the amide and thioamide functional groups.

| Property | Amide (-C(=O)NH-) | Thioamide (-C(=S)NH-) | Implication for Molecular Recognition |

| H-Bond Donor (N-H) | Good | Stronger | Can form more favorable hydrogen bonds with acceptor groups on the target protein. nih.gov |

| H-Bond Acceptor (C=X) | Strong | Weaker | May disrupt binding if an H-bond to the carbonyl is critical for recognition. nih.gov |

| Bond Length (C=X) | ~1.23 Å | ~1.68 Å | Can alter the distance between flanking molecular fragments, affecting the overall fit in a binding pocket. |

| Steric Size (X atom) | Smaller | Larger | The larger sulfur atom may introduce steric clashes not present with the oxygen atom. nih.gov |

| Dipole Moment | Larger | Smaller | Affects long-range electrostatic interactions with the target. |

Conformational Effects on Structure-Activity Relationships

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with a biological target. For this compound analogues, the inherent flexibility of the oxobutanethioamide chain allows for the adoption of various spatial orientations. The interplay of these conformations significantly influences the molecule's ability to fit within a receptor's binding pocket and, consequently, its biological activity.

The central thioamide bond (-C(=S)NH-) in these structures can exist in cis and trans conformations. However, due to steric hindrance, the trans conformation is generally more stable and predominant. The key rotatable bonds within the this compound scaffold are:

The C(O)-C(S) bond: Rotation around this bond determines the relative orientation of the ketone and thioamide groups.

The C(S)-N bond: While possessing some double-bond character, rotation can still occur, influencing the planarity of the thioamide group.

The N-Ar bond: Rotation of the 4-fluorophenyl ring relative to the thioamide plane dictates the spatial positioning of the fluorine substituent.

The presence of the fluorine atom on the phenyl ring can influence conformational preferences through electronic effects and potential intramolecular interactions. Fluorine, being highly electronegative, can alter the electrostatic potential surface of the molecule, which may favor specific conformations that optimize intramolecular hydrogen bonding or minimize steric clashes.

Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict the energetically favorable conformations of such molecules. These studies can reveal the energy barriers between different conformers and identify the lowest energy (most stable) conformation, which is often presumed to be the bioactive conformation. For a series of analogues, changes in substituent patterns can lead to shifts in conformational equilibria, which can be correlated with observed changes in biological activity.

For instance, the introduction of bulky substituents on the butanamide backbone could restrict conformational freedom, locking the molecule into a specific orientation. If this constrained conformation aligns well with the receptor's binding site, a significant increase in activity may be observed. Conversely, if the fixed conformation is unfavorable for binding, a decrease in activity would be expected.

To illustrate the impact of conformational restriction on activity, a hypothetical data set for a series of analogues is presented below. In this example, the dihedral angle (θ) between the phenyl ring and the thioamide plane is used as a measure of conformation, and the biological activity is represented by the inhibitory concentration (IC₅₀).

| Compound | Modification | Predominant Dihedral Angle (θ) | IC₅₀ (µM) |

|---|---|---|---|

| 1 | This compound | 45° | 10.5 |

| 2 | Introduction of a methyl group at C2 (R-isomer) | 60° | 5.2 |

| 3 | Introduction of a methyl group at C2 (S-isomer) | 30° | 25.8 |

| 4 | Replacement of 3-oxo with a cyclopropyl (B3062369) group | 75° | 2.1 |

This table is for illustrative purposes to demonstrate the concept of conformational effects on SAR and is not based on experimentally verified data for this specific compound series.

Ligand-Target Interaction Analysis in Mechanistic SAR Studies

Mechanistic SAR studies aim to understand why and how a ligand binds to its target at a molecular level. This involves a detailed analysis of the intermolecular forces that govern the formation and stability of the ligand-target complex. For this compound analogues, these interactions can be dissected using computational techniques like molecular docking and molecular dynamics (MD) simulations, often guided by experimental data from X-ray crystallography or NMR spectroscopy if available.

The key functional groups within the this compound scaffold that can participate in ligand-target interactions include:

The Thioamide Group (-C(=S)NH-): The sulfur atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The larger size and greater polarizability of sulfur compared to oxygen in an amide can lead to different interaction patterns.

The Ketone Group (-C=O): The oxygen atom is a strong hydrogen bond acceptor.

The 4-Fluorophenyl Group: The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding pocket. The fluorine atom can participate in halogen bonding or specific polar interactions. Although organic fluorine is a weak hydrogen bond acceptor, its presence can significantly modulate the electronic properties of the phenyl ring, influencing its interactions.

Molecular docking simulations can predict the preferred binding pose of a ligand within the active site of a target protein. These simulations score different poses based on the calculated binding energy, which is a sum of the various intermolecular interactions. By docking a series of analogues, a correlation can be established between their calculated binding energies and their experimentally determined biological activities.

For example, if a particular analogue shows high activity, docking studies might reveal that a specific substituent forms a crucial hydrogen bond with a key amino acid residue in the target's active site. This hypothesis can then be tested by synthesizing a new analogue where that substituent is modified or removed.

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction. These simulations model the movement of atoms over time, revealing the stability of the binding pose and the flexibility of both the ligand and the protein. MD simulations can highlight the role of water molecules in mediating interactions and can be used to calculate the free energy of binding more accurately.

The following table provides a hypothetical breakdown of the key interactions for a series of this compound analogues with a hypothetical enzyme target, as might be determined from molecular modeling studies.

| Compound | Modification on Phenyl Ring | Key Interactions Observed in Silico | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1 | 4-Fluoro | H-bond (Thioamide N-H with Asp121), Hydrophobic interaction (Phenyl ring with Phe88), Halogen interaction (Fluorine with backbone C=O of Gly86) | -8.5 | 10.5 |

| 5 | 4-Chloro | H-bond (Thioamide N-H with Asp121), Hydrophobic interaction (Phenyl ring with Phe88), Stronger Halogen bond (Chlorine with backbone C=O of Gly86) | -9.2 | 4.8 |

| 6 | 4-Methyl | H-bond (Thioamide N-H with Asp121), Enhanced hydrophobic interaction (Methylphenyl with Phe88 and Leu91) | -8.8 | 8.1 |

| 7 | Unsubstituted Phenyl | H-bond (Thioamide N-H with Asp121), Hydrophobic interaction (Phenyl ring with Phe88) | -7.9 | 15.2 |

This table is for illustrative purposes to demonstrate the concept of ligand-target interaction analysis in mechanistic SAR and is not based on experimentally verified data for this specific compound series.

By integrating conformational analysis with a detailed understanding of ligand-target interactions, a comprehensive mechanistic SAR model can be developed. This model not only explains the observed activities of existing analogues but also provides a rational basis for the design of new, more potent and selective compounds.

Future Research Directions and Emerging Paradigms

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. mdpi.comnih.gov For N-(4-Fluorophenyl)-3-oxobutanethioamide, these computational tools can be pivotal in designing new analogues with tailored properties.

ML algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on datasets of similar thioamide-containing compounds to predict biological activity or specific chemical properties. nih.gov By analyzing molecular descriptors (e.g., electronic properties, steric factors, and hydrophobicity), these models can identify key structural features of the this compound scaffold that are crucial for a desired outcome, such as inhibiting a specific enzyme. nih.gov

Furthermore, generative ML models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed for de novo drug design. ijfmr.com Starting with the core structure of this compound, these algorithms can propose novel molecular structures that are predicted to have enhanced potency, better pharmacokinetic profiles, or improved synthetic accessibility. This approach significantly reduces the time and cost associated with traditional trial-and-error synthesis. nih.gov

Table 1: Conceptual Machine Learning Model for Designing this compound Derivatives

| Parameter | Description | Example Input for Model | Predicted Outcome |

|---|---|---|---|

| Molecular Fingerprints | A representation of molecular substructures used to encode the molecule's features. drexel.edu | Extended-Connectivity Fingerprints (ECFP) for the parent compound and its analogues. | Binding affinity score for a target protein. |

| Physicochemical Properties | Calculated descriptors like molecular weight, logP (lipophilicity), and polar surface area. | Molecular Weight: 225.27 g/mol ; Calculated logP: 2.5 | ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile. |

| Quantum Chemical Descriptors | Properties derived from quantum mechanics, such as HOMO-LUMO energy gaps. researchgate.net | HOMO: -6.5 eV; LUMO: -1.8 eV (Hypothetical values). | Chemical reactivity and stability predictions. |

| Target Protein Structure | 3D coordinates of the binding site of a target protein. mdpi.com | PDB file of a target kinase or metalloenzyme. | Docking score and predicted binding pose. |

Development of High-Throughput Screening Methodologies for Chemical Reactivity

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific activity. While often used for biological screening, HTS methodologies can be adapted to explore the chemical reactivity of this compound. Thioamides are known to be more reactive than their amide counterparts and can serve as versatile synthetic intermediates. researchgate.netnih.gov

Developing HTS assays to monitor reactions involving the thioamide group could uncover novel transformations. For instance, an assay could be designed to screen for catalysts that promote the cyclization of this compound with various reagents to form heterocyclic compounds like thiazoles, which are common scaffolds in medicinal chemistry. nih.gov Another HTS approach could focus on the metal-binding properties of the thioamide and adjacent keto-enol system, screening for novel metal complexes with catalytic or material applications. nih.gov

Table 2: Hypothetical High-Throughput Screening Workflow for Reactivity

| Step | Procedure | Technology/Method | Objective |

|---|---|---|---|

| 1. Library Preparation | A diverse library of potential reaction partners (e.g., α-haloketones, alkynes) is plated in microtiter plates. | Robotic liquid handlers. | To prepare for parallel reactions. |

| 2. Compound Dispensing | This compound is added to each well. | Acoustic dispensing. | To initiate reactions with the library compounds. |

| 3. Catalyst Addition | A library of potential catalysts (e.g., Lewis acids, transition metals) is added. | Pin tool transfer. | To screen for effective reaction promoters. |

| 4. Incubation & Reaction | Plates are incubated under controlled conditions (temperature, atmosphere). | Automated incubators. | To allow reactions to proceed. |

| 5. Assay & Readout | A fluorescent or colorimetric probe that reacts with the desired product is added, and the signal is measured. | High-content imaging or plate readers. | To identify "hit" reactions that formed the desired product. |

| 6. Hit Validation | Positive hits are confirmed using mass spectrometry (e.g., LC-MS). | Rapid LC-MS systems. | To confirm the structure of the newly formed product. |

Exploration of Supramolecular Chemistry with this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The thioamide group has distinct hydrogen bonding properties compared to an amide; the N-H group is a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor than an amide oxygen. nih.gov These features, combined with the potential for metal coordination and π-π stacking from the fluorophenyl ring, make this compound an attractive building block for supramolecular assemblies. chemrxiv.org

Future research could explore the self-assembly of this compound into higher-order structures like gels, liquid crystals, or nanofibers. The introduction of the fluorine atom provides an additional tool for modulating these interactions through halogen bonding. Such supramolecular materials could find applications as sensors, responsive materials, or scaffolds for tissue engineering. The ability of the thioamide sulfur to coordinate with soft metals could also be exploited to create coordination polymers with interesting electronic or magnetic properties. springerprofessional.de

Table 3: Comparison of Non-Covalent Interaction Potential: Amide vs. Thioamide

| Interaction Type | Amide (R-CO-NHR') | Thioamide (R-CS-NHR') | Implication for Supramolecular Assembly |

|---|---|---|---|

| H-Bond Donation | N-H is a moderate donor. | N-H is a stronger donor (more acidic). nih.gov | Promotes stronger, more directional assemblies in thioamide-based systems. |

| H-Bond Acceptance | C=O is a strong acceptor. | C=S is a weak acceptor. nih.gov | Leads to different network topologies compared to amides. |

| Dipole Moment | High dipole moment. | Lower dipole moment. springerprofessional.de | Affects solubility and crystal packing. |

| Metal Coordination | Hard oxygen atom prefers hard metals (e.g., Li+, Mg2+). | Soft sulfur atom prefers soft metals (e.g., Ag+, Hg2+, Au+). springerprofessional.de | Enables the construction of metal-organic frameworks with specific catalytic or sensing capabilities. |

| Polarizability | Lower. | Higher due to the larger sulfur atom. | Enhances van der Waals and π-π stacking interactions. |

Theoretical Prediction and Experimental Validation of Novel Chemical Transformations

Computational chemistry provides powerful tools for predicting the feasibility and outcomes of chemical reactions. For this compound, methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. unirioja.es This theoretical insight can guide experimental efforts toward discovering novel chemical transformations.

Potential areas of exploration include:

Heterocycle Synthesis: Predicting reaction conditions for intramolecular cyclizations or cycloadditions to form novel five- or six-membered heterocyclic rings, which are privileged structures in drug discovery.

Asymmetric Catalysis: Modeling the interaction of the compound with chiral catalysts to predict enantioselective transformations at the carbon alpha to the thiocarbonyl group.

Photochemical Reactions: Investigating the excited-state properties of the molecule to predict novel photochemical reactions, leveraging the unique spectroscopic properties of the thioamide group. nih.gov

A synergistic approach, where theoretical predictions are used to generate hypotheses that are then tested in the laboratory, can dramatically accelerate the discovery of new synthetic methods and molecules.

Table 4: Example of a Theoretical-Experimental Workflow for a Novel Transformation

| Stage | Methodology | Details | Expected Outcome |

|---|---|---|---|

| 1. Hypothesis Generation | Computational Chemistry (DFT) | Calculation of the reaction pathway for a proposed intramolecular cyclization of this compound to form a substituted thiophene (B33073). | Prediction of reaction feasibility, activation energy barriers, and optimal geometry of the transition state. |

| 2. Experimental Design | Synthetic Chemistry | Selection of reagents, solvents, and catalysts based on theoretical predictions. | A set of initial reaction conditions to test experimentally. |

| 3. Experimental Validation | Laboratory Synthesis & Analysis | The reaction is performed under the designed conditions and monitored by TLC or LC-MS. | Formation of the predicted thiophene product. |

| 4. Characterization | Spectroscopy (NMR, HRMS, IR) | The structure of the isolated product is confirmed. mdpi.com | Unambiguous confirmation that the predicted transformation occurred. |

| 5. Optimization & Feedback | Iterative Process | Experimental results (yield, side products) are used to refine the theoretical model and optimize reaction conditions. | An efficient and validated synthetic route to a novel heterocyclic compound. |

Advancements in Multiscale Modeling for Complex Chemical Systems

Many chemical processes of interest, particularly those in biological contexts, span multiple length and time scales. tum.de Multiscale modeling aims to bridge these scales by combining different computational techniques. For this compound, this approach could be used to simulate its behavior in complex environments.

For example, to understand how the molecule inhibits an enzyme, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) model could be employed. In this model, the molecule and the enzyme's active site are treated with high-accuracy quantum mechanics to capture the details of bond breaking/forming and electronic interactions, while the rest of the protein and surrounding solvent are modeled using more computationally efficient molecular mechanics. tum.de This allows for the simulation of the entire enzyme-inhibitor system with a balance of accuracy and computational feasibility.

Further, coarse-grained modeling could be used to simulate the self-assembly of many molecules over longer timescales, providing insights into the formation of the supramolecular structures discussed previously. These advanced modeling techniques provide a holistic view of the compound's behavior, from the electronic level to macroscopic properties.

Q & A

Basic: What synthetic strategies are effective for preparing N-(4-Fluorophenyl)-3-oxobutanethioamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a fluorophenylamine derivative with a β-ketothioamide precursor. A Knoevenagel condensation or nucleophilic substitution under alkaline conditions is commonly employed. For optimization:

- Use 2-(4-fluorophenyl)ethylamine as the starting material, reacting with thiomalonic acid derivatives to form the thioamide backbone.

- Control temperature (e.g., 60–80°C) to minimize side reactions like hydrolysis of the thioamide group.

- Catalytic bases like triethylamine or NaHCO₃ improve yield by stabilizing intermediates .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Basic: Which spectroscopic and analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the fluorophenyl ring (δ 7.0–7.5 ppm for aromatic protons) and the β-ketothioamide moiety (δ 2.5–3.5 ppm for methylene groups, δ 190–200 ppm for carbonyl/thioamide carbons).

- FT-IR : Confirm C=O (1650–1700 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretching vibrations.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the thioamide group.

- X-ray Crystallography (if crystalline): Resolve spatial arrangement and hydrogen-bonding interactions .

Advanced: How can computational docking (e.g., AutoDock4) predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Receptor Preparation : Use tools like AutoDockTools to add hydrogens and assign partial charges to the target protein (e.g., enzymes like kynurenine-3-hydroxylase).

- Ligand Preparation : Optimize the compound’s 3D structure, accounting for tautomeric forms of the β-ketothioamide group.

- Grid Parameterization : Focus on active sites (e.g., catalytic residues) with a 60 ų grid box.

- Docking Simulations : Run Lamarckian genetic algorithms (50 runs, 25 million evaluations) to assess binding poses. Analyze hydrogen bonds between the thioamide and receptor residues .

- Validation : Compare results with experimental IC₅₀ data from enzyme inhibition assays .

Advanced: What strategies improve the metabolic stability of this compound in vivo?

Methodological Answer:

- Structural Stabilization : Replace labile groups (e.g., methylene adjacent to thioamide) with bulkier substituents to hinder enzymatic degradation.

- Isotere Replacement : Substitute sulfur in the thioamide with bioisosteres like oxadiazole to reduce susceptibility to hydrolysis.

- Prodrug Design : Mask the thioamide as a thioester, which is cleaved enzymatically at the target site.

- In Vitro Assays : Use liver microsomes to identify metabolic hotspots and guide modifications .

Advanced: How do structural modifications at the thioamide group influence inhibitory activity against enzymes like COX-2 or kynurenine-3-hydroxylase?

Methodological Answer:

- SAR Studies : Synthesize analogs with variations at the thioamide (e.g., alkylation, aryl substitution).

- Enzyme Assays : Measure IC₅₀ using fluorometric or colorimetric substrates (e.g., NADH depletion for oxidoreductases).

- Key Findings :

Contradiction Analysis: How should researchers resolve discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?

Methodological Answer:

- Standardized Protocols : Prepare saturated solutions in DMSO and PBS (pH 7.4) at 25°C, agitate for 24 hours, and filter (0.22 μm).

- Quantification : Use UV-Vis spectroscopy (λ_max ~270 nm) with a calibration curve.

- Particle Size Analysis : Dynamic light scattering (DLS) detects aggregation that may skew solubility measurements.

- Report Conditions : Clearly state temperature, solvent purity, and equilibration time to ensure reproducibility .

Advanced: What mechanistic insights explain the compound’s dual activity as an antimicrobial and anticancer agent?

Methodological Answer:

- Transcriptomics/Proteomics : Profile gene expression in treated microbial vs. cancer cells to identify overlapping pathways (e.g., oxidative stress response).

- Reactive Oxygen Species (ROS) Assays : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS generation linked to cytotoxicity.

- Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., thioredoxin reductase) confirms mechanism .

Advanced: How can researchers address low bioavailability in preclinical models?

Methodological Answer:

- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility.

- Pharmacokinetic Studies : Monitor plasma concentration-time profiles after IV/oral administration in rodents.

- Caco-2 Permeability Assays : Evaluate intestinal absorption and P-glycoprotein efflux effects .

Contradiction Analysis: Conflicting reports exist on fluorophenyl orientation in the crystal structure. How is this resolved?

Methodological Answer:

- Variable-Temperature XRD : Analyze thermal parameters to distinguish static disorder from dynamic motion.

- DFT Calculations : Compare energy minima for different conformers using Gaussian09 with B3LYP/6-31G(d).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···S contacts) influencing packing .

Advanced: What are the best practices for assessing off-target effects in enzyme inhibition studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.